molecular formula C15H20BrNO4 B8137498 (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B8137498
M. Wt: 358.23 g/mol
InChI Key: MDEDSOKOECEQFP-LBPRGKRZSA-N
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Description

(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is a chiral compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves several steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, often an amino acid derivative.

    Bromination: Introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution using bromine or a brominating agent.

    Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to prevent unwanted side reactions.

    Coupling: The protected amino acid is then coupled with the brominated aromatic compound using peptide coupling reagents like EDCI or DCC.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of chiral drugs.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the chiral center and the bromophenyl group.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(3-Chlorophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (S)-4-(3-Fluorophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

    Bromine Substitution: The presence of the bromine atom imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.

    Chirality: The specific (S)-configuration may result in different interactions with biological targets compared to its ®-enantiomer or other similar compounds.

This detailed article provides a comprehensive overview of (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEDSOKOECEQFP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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